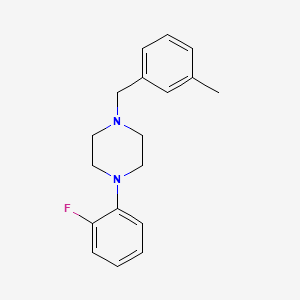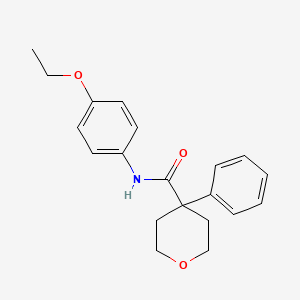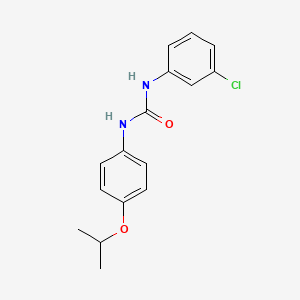![molecular formula C19H18ClN3O3 B5661193 8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)
8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol is a synthetic chemical of interest in various fields of chemistry and pharmacology. Its structure consists of a quinoline core substituted with chlorine, a piperazine ring, and a furoyl group, which contribute to its diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of similar quinoline derivatives involves multiple steps, including Claisen ester condensation, saponification, decarboxylation, and nucleophilic substitution reactions. A notable example is the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, which demonstrates the complexity and efficiency of synthesizing chloro-quinoline compounds (Wang, Fawwaz, & Heertum, 1995).
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, NMR, and X-ray Crystallography are crucial in the characterization of quinoline derivatives. For example, a study on 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione provided insights into its molecular structure, demonstrating the application of DFT calculations and HSA binding studies (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical behaviors, including the ability to form complexes with metals and undergo various substitution reactions. Their chemical reactivity can be influenced by the nature of substituents on the quinoline ring, as seen in studies exploring the synthesis and reactivity of quinoline compounds (Ardizzoia, Brenna, & Therrien, 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
Quinoline derivatives are known for their versatile chemical properties, including antimicrobial, antifungal, and cytotoxic activities. These activities are influenced by the structural features of the quinoline core and its substituents, highlighting the importance of molecular design in developing new compounds with desired biological activities (Ji et al., 2019).
Propriétés
IUPAC Name |
8-chloro-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-15-4-1-3-14-16(24)11-13(21-18(14)15)12-22-6-8-23(9-7-22)19(25)17-5-2-10-26-17/h1-5,10-11H,6-9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZGBHTNXYBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C3=C(N2)C(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)


![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)



![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5661189.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)